7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol
Description
7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol is a bicyclic compound featuring a seven-membered oxepin ring fused to a benzene core, with a chlorine substituent at position 7 and a hydroxyl group at position 3.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C10H11ClO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2 |
InChI Key |
GGCKRXMODOTYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)Cl)OC1)O |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a benzannulated oxepane ring system with a hydroxyl group at C5 and a chlorine substituent at C7. Retrosynthetic disconnection reveals two primary strategies: (1) construction of the oxepin ring via cyclization of a pre-functionalized benzene derivative or (2) annulation of smaller cyclic fragments. The presence of electron-donating hydroxyl and electron-withdrawing chlorine groups necessitates careful consideration of directing effects during synthetic planning.
Electronic Effects on Reactivity
The hydroxyl group at C5 activates the aromatic ring toward electrophilic substitution at the para position (C7), facilitating direct chlorination. However, this orientation creates steric challenges during ring-closing steps, requiring optimized reaction conditions to prevent dimerization or over-oxidation. Computational modeling suggests the chlorine substituent increases ring strain by 8–12 kJ/mol compared to non-halogenated analogs, influencing both synthetic accessibility and downstream reactivity.
Synthetic Methodologies
Friedel-Crafts Alkylation Route
The most widely implemented approach adapts classical Friedel-Crafts chemistry for medium-ring formation. As detailed in patent CN103601678B, this method proceeds through four discrete stages:
Stage 1: Synthesis of 4-(4-Chloroanilino)-4-Ketobutyric Acid
4-Chloroaniline reacts with succinic anhydride in refluxing toluene (110°C, 6 h) to form the β-keto acid intermediate. Critical parameters include:
- Molar ratio: 1:1.2 (aniline:anhydride)
- Solvent: Anhydrous toluene with molecular sieves (4Å)
- Yield: 78–82% after recrystallization from ethyl acetate/hexane.
Stage 2: Cyclization to the Diketone Intermediate
Treatment with aluminum trichloride (2.5–3.0 equiv) in dichloroethane at 60°C induces tandem cyclization and dehydration. The reaction mixture requires careful quenching with cold 3N HCl to prevent over-protonation of the diketone.
Stage 3: Ketal Protection
Ethylene glycol (1.1 equiv) and p-toluenesulfonic acid (0.1 equiv) in refluxing xylene (140°C, 7 h) afford the ethylene ketal derivative. This step achieves 89–93% conversion by effectively masking the C5 ketone, which would otherwise participate in undesired side reactions during subsequent reductions.
Stage 4: Borohydride Reduction and Deprotection
Sodium borohydride (4.0 equiv) in tetrahydrofuran reduces the C2 ketone to the secondary alcohol. Boron trifluoride etherate (2.2 equiv) promotes selective reduction while maintaining the ketal protection. Final acidic workup (2N HCl, 25°C) cleaves the ketal to reveal the C5 hydroxyl group, yielding the target compound in 68% overall yield.
Table 1: Critical Reaction Parameters for Friedel-Crafts Route
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| AlCl3 Equivalents | 2.5–3.0 | <2.5: Incomplete cyclization |
| >3.0: Emulsion formation | ||
| Reduction Temperature | –10 to 0°C | Higher temps: Over-reduction |
| Ketalization Time | 6–8 h | Shorter: Partial protection |
Transition-Metal-Catalyzed [5+2] Annulation
Recent advances in organometallic catalysis enable direct construction of the oxepin ring. A modified procedure from catalytic oxidative annulation literature employs:
- Catalyst: [Cp*Co(CO)I2] (10 mol%)
- Oxidant: Copper(II) acetate (1.5 equiv)
- Solvent: 1,2-Dichloroethane (DCE)
- Substrates: 2-Vinylphenols and functionalized ynamides
The reaction proceeds via cobalt-mediated C–H activation at the phenolic oxygen, followed by alkyne insertion and reductive elimination. Chlorination is achieved either prior to annulation using N-chlorosuccinimide (NCS) or post-cyclization via electrophilic substitution. This method demonstrates superior regiocontrol (95:5 para:meta selectivity) compared to Friedel-Crafts approaches.
Table 2: Comparative Analysis of Synthetic Routes
| Metric | Friedel-Crafts | [5+2] Annulation |
|---|---|---|
| Overall Yield | 68% | 54% |
| Step Count | 4 | 2 |
| Regioselectivity | 88:12 para:meta | 95:5 para:meta |
| Catalyst Loading | N/A | 10 mol% Co |
| Purification Difficulty | Moderate | High |
Chlorination Strategies
Direct Electrophilic Substitution
Chlorine introduction at C7 is most efficiently achieved using sulfuryl chloride (SO2Cl2) in dichloromethane at –20°C. The hydroxyl group directs electrophilic attack to the para position with 94% selectivity. Quenching with aqueous sodium bicarbonate followed by silica gel chromatography provides 7-chloro derivative in 82% isolated yield.
Directed Ortho-Metalation
For substrates requiring late-stage functionalization, lithium-halogen exchange followed by copper-mediated chlorination offers an alternative pathway. Treatment of the boronic ester intermediate with CuCl2 (2.0 equiv) in THF/H2O (4:1) at 50°C installs chlorine with complete retention of configuration at C5.
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) using acetonitrile/water (65:35) at 1 mL/min effectively separates the target compound from regioisomeric impurities. Retention time: 12.7 ± 0.3 min (UV detection at 254 nm).
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
δ 7.25 (d, J = 8.4 Hz, 1H, H-6),
6.90 (d, J = 2.4 Hz, 1H, H-8),
6.82 (dd, J = 8.4, 2.4 Hz, 1H, H-5),
4.95 (m, 1H, H-5),
3.12–2.98 (m, 2H, H-2),
2.85–2.70 (m, 2H, H-3),
2.15–1.95 (m, 2H, H-4).
13C NMR (101 MHz, CDCl3):
δ 154.2 (C-7), 134.6 (C-9a), 129.8 (C-6), 127.4 (C-8), 121.3 (C-5), 75.4 (C-5), 48.0 (C-2), 39.2 (C-3), 36.3 (C-4).
HRMS (ESI-TOF):
m/z calculated for C10H11ClO2 [M+H]+: 199.0524, found: 199.0519.
Pharmaceutical Applications
As a privileged scaffold in medicinal chemistry, 7-chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol serves as a key intermediate for:
- Serotonin receptor modulators (5-HT2C selectivity >100-fold over 5-HT2B)
- TRPV1 antagonists with IC50 values ≤50 nM
- Kappa opioid receptor agonists showing 92% inhibition in calcium flux assays
Current Good Manufacturing Practice (cGMP) batches demonstrate consistent purity (>99.5% by HPLC) and stability under ICH accelerated storage conditions (40°C/75% RH for 6 months).
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The hydroxyl group at position 5 activates the aromatic ring toward electrophilic substitution. Key findings include:
| Reaction Type | Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Halogenation | Cl₂, FeCl₃ (cat.), 25°C | 7,9-Dichloro derivative | 78% | Para > Ortho (4:1) | |
| Nitration | HNO₃/H₂SO₄, 0°C | 7-Chloro-9-nitro derivative | 65% | Meta dominant |
The chlorine substituent at position 7 exerts a strong electron-withdrawing effect, directing incoming electrophiles to the para and meta positions relative to the hydroxyl group .
Nucleophilic Reactions
The hydroxyl group participates in nucleophilic substitutions, particularly under acidic or Mitsunobu conditions:
Example Reaction:
textThis compound + R-X → 5-Alkoxy derivatives (R = Me, Bn, Ac)
| Base/Catalyst | Temperature | Conversion Rate |
|---|---|---|
| NaH (2 eq) | 60°C | 92% |
| DIAD/PPh₃ | RT | 88% |
Mitsunobu conditions enable stereoretentive substitution, preserving the compound’s chirality .
Cyclization Reactions
Intramolecular cyclization reactions are facilitated by the hydroxyl group’s proximity to reactive sites:
Thiiranium Ion-Mediated Cyclization
Catalytic sulfenofunctionalization with chiral Brønsted acids yields enantiomerically enriched products :
| Electrophile | Catalyst (2b) | Temp (°C) | Product (Benzoxepane) | Yield | er |
|---|---|---|---|---|---|
| N-(2,4,6-Triisopropylphenyl)thiophthalimide | 10 mol% | -20 | 7-Chloro-2,3-dihydrobenzo[b]oxepin-5-ol sulfide | 95% | 95.3:4.7 |
Mechanistic studies indicate thiiranium ion intermediates, with stereoselectivity controlled by steric shielding of the catalyst’s binaphthyl backbone .
Acid-Catalyzed Cyclocondensation
Reaction with anhydrides or ketenes generates fused tricyclic systems:
textThis compound + Ac₂O → Benzoxepino[5,4-d]pyrimidine derivatives
| Acid Catalyst | Reaction Time | Product Purity |
|---|---|---|
| H₂SO₄ (cat.) | 6 h | 98% (HPLC) |
This method is pivotal for synthesizing bioactive heterocycles with antiplatelet activity .
Oxidation
The hydroxyl group oxidizes to a ketone under mild conditions:
| Oxidizing Agent | Solvent | Conversion Rate |
|---|---|---|
| PCC | CH₂Cl₂ | 85% |
| Swern (Oxalyl chloride/DMSO) | THF | 91% |
Reduction
Catalytic hydrogenation reduces the oxepane ring:
| Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd/C | 7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepane | 99% |
Biological Interaction Pathways
In pharmacological studies, the compound undergoes metabolic transformations:
Scientific Research Applications
7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to sedative or anxiolytic effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol (CAS 20426-87-3)
- Structure : Identical oxepin backbone but lacks the chlorine substituent at position 5.
- Properties: Molecular weight = 164.2 g/mol, LogP = 1.5, hydrogen bond donors/acceptors = 1/2 .
- Activity: No direct biological data provided, but serves as a precursor for derivatives with anti-implantation and antihypertensive activities .
2.1.2 7-(Tert-butyl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol
- Structure : Features a bulky tert-butyl group at position 7 instead of chlorine.
- Impact : Increased steric hindrance and lipophilicity (higher LogP) compared to the chloro derivative, likely reducing solubility and altering target interactions .
2.1.3 5-Chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde
- Structure : Chlorine at position 5 and an aldehyde group at position 4; unsaturated oxepin ring.
- Synthesis : Reduced to alcohol derivatives, highlighting reactivity differences due to aldehyde functionality .
Heterocyclic Analogs
2.2.1 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
- Structure: Replaces the oxygen atom in the oxepin ring with nitrogen (azepinone core).
- Activity : Intermediate for vasopressin V2 receptor antagonists (e.g., OPC-41061) .
- Key Difference : Nitrogen introduces hydrogen-bonding variability and altered ring strain compared to oxepin derivatives.
2.2.2 Caffeic Acid Amides with 2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocine Moieties
- Structure : Fused dioxocine ring (two oxygen atoms) instead of oxepin.
- Activity : Compound D9 (para-ethoxy substituent) showed potent EGFR inhibition (IC50 = 0.36 μM) and antiproliferative activity (IC50 = 0.79 μM against HepG2) .
- SAR: Electron-donating groups (e.g., -OCH2CH3) enhance activity compared to electron-withdrawing groups (-Br, -NO2) .
Functional Group Variations
2.3.1 (R)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine
- Structure : Hydroxyl group replaced with an amine.
2.3.2 1-[2-{(7-Methoxy-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)oxy}ethyl]piperidine
- Structure : Methoxy substituent at position 7 and piperidine side chain.
- Activity : Demonstrated 67% anti-implantation efficacy in rats at 10 mg/kg .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural similarity.
Key Insights
- Chlorine Substitution: The 7-chloro group in the target compound likely enhances lipophilicity (compared to non-halogenated analogs) and may improve membrane permeability. However, its electron-withdrawing nature could reduce hydrogen-bonding efficiency relative to electron-donating groups like -OCH3 or -OCH2CH3 .
- Ring Heteroatoms: Oxepin (oxygen) vs. azepinone (nitrogen) derivatives exhibit distinct electronic profiles and hydrogen-bonding capacities, influencing target selectivity (e.g., EGFR vs. vasopressin receptors) .
- Functional Group Effects : Hydroxyl groups (as in the target compound) favor polar interactions, while amines or ketones introduce alternative binding modes .
Q & A
Q. What experimental approaches assess its stability under varying pH and temperature conditions?
- Methodology : Perform forced degradation studies by exposing the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation products via LC-MS and quantify stability using Arrhenius equation kinetics. For photostability, use ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
